![molecular formula C5H8O2S4 B14227452 Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol CAS No. 807363-94-6](/img/structure/B14227452.png)
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol is a complex organic compound characterized by its unique structure containing sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol typically involves the reaction of specific precursors under controlled conditions. One common method includes the chlorination of 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiine-2-one, followed by elimination reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often requires specialized equipment to handle the sensitive nature of the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sulfur dioxide chloride (SO2Cl2) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination can lead to the formation of mono- and dichloro derivatives, which can further react to form unsaturated compounds .
Applications De Recherche Scientifique
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Known for its conductive properties.
Vinylenedithiotetrathiafulvalene (VDT-TTF): Used in the synthesis of unsaturated compounds.
Uniqueness
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol stands out due to its unique structure and reactivity, making it valuable in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and form stable complexes adds to its versatility .
Propriétés
Numéro CAS |
807363-94-6 |
|---|---|
Formule moléculaire |
C5H8O2S4 |
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
3a,5,6,7a-tetrahydro-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol |
InChI |
InChI=1S/C5H8O2S4/c6-2-3(7)11-5-4(10-2)8-1-9-5/h2-7H,1H2 |
Clé InChI |
HDKVAXKUWVXAMD-UHFFFAOYSA-N |
SMILES canonique |
C1SC2C(S1)SC(C(S2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


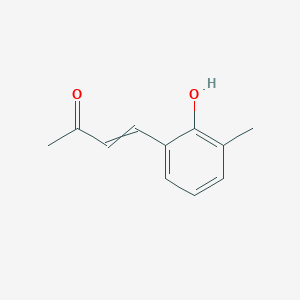
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)

![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)
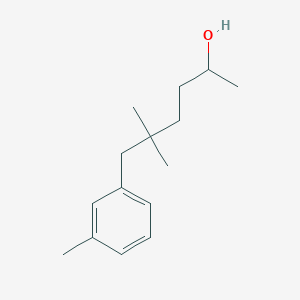
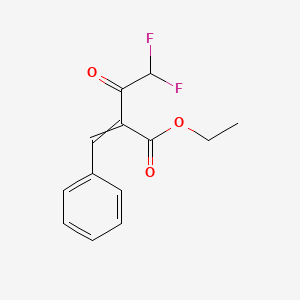
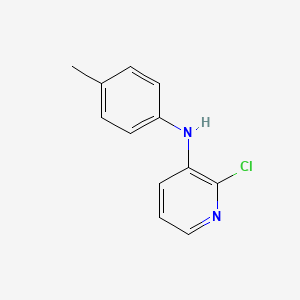
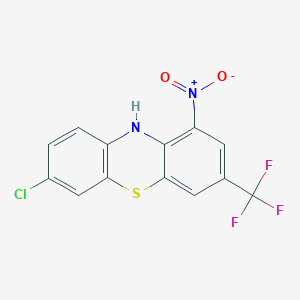
![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
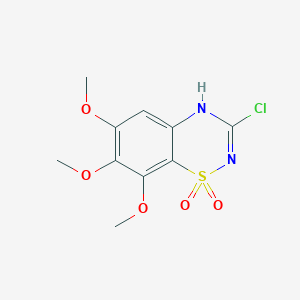
![Benzenemethanamine, N-[2-(phenylseleno)hexyl]-](/img/structure/B14227443.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)

